Cas no 1401668-54-9 ((R)-3-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester)

(R)-3-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester is a chiral piperidine derivative featuring a benzyl ester and a branched amino acid moiety. This compound is of interest in medicinal chemistry and peptide research due to its structural complexity and potential as a building block for bioactive molecules. The presence of both (R) and (S) stereocenters allows for precise stereochemical control in synthetic applications. The benzyl ester group enhances solubility and facilitates further functionalization, while the ethyl-amino linkage contributes to conformational flexibility. Its well-defined stereochemistry and modular structure make it a valuable intermediate for the development of peptidomimetics and small-molecule therapeutics.
(R)-3-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester structure
1401668-54-9 structure
Product Name:(R)-3-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester
CAS No:1401668-54-9
MF:C20H31N3O3
MW:361.478445291519
CID:2155276
Update Time:2025-05-20

(R)-3-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester Chemical and Physical Properties

Names and Identifiers

    • (R)-3-[((s)-2-amino-3-methyl-butyryl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester
    • (R)-Benzyl 3-((S)-2-amino-N-ethyl-3-methylbutanamido)piperidine-1-carboxylate
    • AM97926
    • (R)-3-[((S)-2-Amino-3-methylbutyryl)ethylamino]piperidine-1-carboxylic acid benzyl ester
    • (R)-3-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester
    • Inchi: 1S/C20H31N3O3/c1-4-23(19(24)18(21)15(2)3)17-11-8-12-22(13-17)20(25)26-14-16-9-6-5-7-10-16/h5-7,9-10,15,17-18H,4,8,11-14,21H2,1-3H3/t17-,18+/m1/s1
    • InChI Key: QOSMMJONJMTRSE-MSOLQXFVSA-N
    • SMILES: O=C([C@H](C(C)C)N)N(CC)[C@H]1CN(C(=O)OCC2C=CC=CC=2)CCC1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 7
  • Complexity: 463
  • Topological Polar Surface Area: 75.9

(R)-3-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM502679-1g
(R)-Benzyl3-((S)-2-amino-N-ethyl-3-methylbutanamido)piperidine-1-carboxylate
1401668-54-9 97%
1g
$1499 2022-09-03
Fluorochem
081729-500mg
R)-3-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester
1401668-54-9
500mg
£755.00 2022-03-01

Additional information on (R)-3-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester

Compound CAS No 1401668-54-9: (R)-3-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester

Compound CAS No 1401668-54-9, also known as (R)-3-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester, is a complex organic molecule with significant potential in the field of medicinal chemistry and drug development. This compound belongs to the class of piperidine derivatives, which are widely studied for their diverse biological activities and applications in pharmaceutical research.

The structure of this compound is characterized by a piperidine ring substituted at the 3-position with an ethylamino group, which itself is connected to an (S)-2-amino-3-methylbutanoyl moiety. Additionally, the piperidine ring is further substituted at the 1-position with a benzyl ester group of a carboxylic acid. This intricate structure suggests that the compound may exhibit unique pharmacological properties, making it a valuable candidate for further investigation in drug discovery programs.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the potential bioactivity of this compound. For instance, studies using molecular docking simulations have revealed that this compound may interact with key therapeutic targets, such as G-protein coupled receptors (GPCRs) or kinases, which are implicated in various disease states including cancer, inflammation, and neurodegenerative disorders.

Moreover, the stereochemistry of this compound—specifically the R configuration at the piperidine carbon and the S configuration at the amino acid residue—is critical for its biological activity. Stereoisomerism often plays a pivotal role in determining the efficacy and selectivity of drug candidates, as minor changes in spatial arrangement can significantly impact molecular interactions with target proteins.

In terms of synthesis, this compound can be prepared via a multi-step process involving peptide coupling reactions and stereocontrolled synthesis. The use of advanced protecting group strategies and chiral resolution techniques ensures the high enantiomeric purity required for biological testing. Recent publications have highlighted innovative methods for synthesizing similar piperidine derivatives, emphasizing the importance of optimizing reaction conditions to achieve high yields and purity.

From a pharmacological perspective, this compound has shown promise in preclinical studies as a potential modulator of cellular signaling pathways. For example, research has demonstrated that it may inhibit or activate specific enzymes involved in metabolic pathways, offering new avenues for treating metabolic disorders such as diabetes or obesity.

In addition to its direct pharmacological effects, this compound serves as a valuable tool for studying enzyme kinetics and receptor-ligand interactions. Its structure provides an excellent framework for exploring structure-activity relationships (SAR), enabling researchers to design more potent and selective analogs for therapeutic applications.

Looking ahead, ongoing research into Compound CAS No 1401668-54-9 is expected to uncover new insights into its mechanism of action and therapeutic potential. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate its progression from the laboratory to clinical trials.

In conclusion, (R)-3-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester represents a compelling candidate for further exploration in drug discovery. Its unique chemical structure, coupled with emerging research findings, positions it as a key molecule in advancing our understanding of complex biological systems and developing novel therapeutic interventions.

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